



Application Notes and Protocols: Crystallography of Simocyclinone D8 in Complex with DNA Gyrase

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Compound of Interest		
Compound Name:	Simocyclinone D8	
Cat. No.:	B1441586	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simocyclinone D8 (SD8) is a potent natural product antibiotic that inhibits bacterial DNA gyrase, an essential enzyme that controls DNA topology and a well-established target for antibacterial drugs.[1][2] Unlike other known gyrase inhibitors, such as fluoroquinolones and aminocoumarins, simocyclinones possess a novel mechanism of action.[1][3] SD8 is a bifunctional molecule, comprising an aminocoumarin moiety and a polyketide moiety, which binds to the N-terminal domain of the GyrA subunit of DNA gyrase.[4][5] This binding prevents the DNA from binding to the enzyme, thereby inhibiting an early step in the catalytic cycle.[1][2] [3] This unique mechanism makes SD8 a promising candidate for the development of new antibacterial agents, particularly against drug-resistant bacteria.[6]

These application notes provide a summary of the crystallographic studies of **Simocyclinone D8** in complex with DNA gyrase, including quantitative data on its inhibitory activity, detailed experimental protocols for crystallization and structure determination, and visualizations of the experimental workflow and mechanism of action.

Data Presentation



Table 1: Inhibitory Activity of Simocyclinone D8 against

DNA Gyrase

DIVA GYLASE			
Parameter	Value	Enzyme/Assay Condition	Reference
IC50 (Supercoiling)	~100 nM	E. coli DNA gyrase	[2][7]
0.6 μΜ	E. coli DNA gyrase	[8]	
0.41 μΜ	E. coli DNA gyrase	[9]	-
~250 nM (Novobiocin)	E. coli DNA gyrase (for comparison)	[7]	-
~700 nM (Ciprofloxacin)	E. coli DNA gyrase (for comparison)	[7]	-
IC50 (Relaxation)	0.5 - 1 μΜ	E. coli DNA gyrase	[7]
Binding Constant (Kd)	50 - 100 nM	SD8 and E. coli GyrA subunit	[10]
44 nM	SD8 and GyrA55 fragment	[5]	
~1000-fold weaker	SD8 binding to GyrB vs. GyrA	[5][9]	_

Table 2: Crystallographic Data for Simocyclinone D8 - GyrA Complex



Parameter	Value	Reference
Protein Fragment	N-terminal 59 kDa fragment of E. coli GyrA (GyrA59)	[10]
Resolution	2.75 Å	[10][11]
Space Group	I-centred orthorhombic	[10][11]
Unit Cell Parameters	a = 146.52 Å, b = 153.99 Å, c = 177.81 Å	[10]
PDB ID	2WL2	[4]

Experimental ProtocolsProtein Expression and Purification of GyrA59 Fragment

This protocol is adapted from the published procedure for the expression and purification of the N-terminal 59 kDa fragment of the E. coli DNA gyrase A subunit (GyrA59).[10]

- Overexpression: The GyrA59 fragment (residues 2-523 of the wild-type sequence) is overexpressed in E. coli.
- Cell Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using sonication or a French press.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris.
- Affinity Chromatography: Purify the supernatant using an appropriate affinity chromatography resin, based on the affinity tag fused to the protein.
- Further Purification: Conduct further purification steps, such as ion-exchange and sizeexclusion chromatography, to achieve >90% purity as assessed by SDS-PAGE.
- Purity and Homogeneity Analysis: Analyze the purified protein using Dynamic Light Scattering (DLS) to confirm the dimeric state of GyrA59.[10]



Crystallization of the GyrA59-Simocyclinone D8 Complex

This protocol describes the vapor diffusion method used to obtain crystals of the GyrA59-SD8 complex.[10]

- Complex Formation: Mix the purified GyrA59 protein with Simocyclinone D8.
- Crystallization Setup: Use the hanging drop vapor diffusion method.
 - \circ Drop Composition: Mix 1.5 μ L of the protein-ligand complex solution with 1.5 μ L of the reservoir solution.
 - Reservoir Solution: 0.1 M Tris-HCl pH 8.5, 10% (w/v) PEG 8000, and 10% (v/v) glycerol.
- Incubation: Equilibrate the drops against 1 mL of the reservoir solution at 20°C.
- Crystal Growth: Crystals typically appear within 1-2 days.[10] The crystals are often yellow, indicative of the bound inhibitor.[10]

X-ray Diffraction Data Collection and Processing

- Crystal Harvesting and Cryo-protection: Mount a single crystal in a loop and flash-cool it in liquid nitrogen. For the described crystallization condition, no additional cryoprotectant may be necessary.[5]
- Data Collection: Collect X-ray diffraction data at a synchrotron source. A total of 120 x 1.0° oscillation images were recorded in a continuous sweep to achieve a resolution of 2.75 Å.
 [10]
- Data Processing: Index and process the diffraction data using appropriate software. The data should be consistent with an I-centred orthorhombic symmetry.[10]

Visualizations

Experimental Workflow for Crystallography

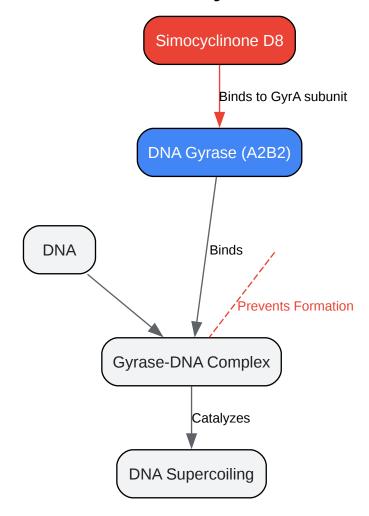




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Caption: Experimental workflow for the crystallographic study of the GyrA59-SD8 complex.

Mechanism of Action of Simocyclinone D8

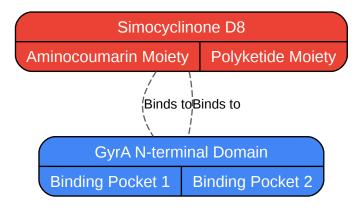


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Caption: Simocyclinone D8 inhibits DNA gyrase by preventing DNA binding.



Key Molecular Interactions



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Caption: Simocyclinone D8 binds to two distinct pockets on the GyrA subunit.

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